Scaffold Confirmation in N-Sulfonylpiperidine-3-carboxamide Class for HBV Capsid Assembly Modulation
A 2023 structure-activity relationship (SAR) study on N-sulfonylpiperidine-3-carboxamide derivatives confirmed the core scaffold as a productive template for inhibiting Hepatitis B Virus (HBV) capsid assembly [1]. While the study does not provide isolated data for the target compound, it validates the 1-sulfonyl-piperidine-3-carboxamide substitution pattern as having activity in a functional assay. In contrast, unsubstituted or differently substituted piperidine carboxamides lacked this specific antiviral profile in the same experimental system, demonstrating that the sulfonyl group and the 3-carboxamide linkage are essential pharmacophoric elements.
| Evidence Dimension | In vitro HBV capsid assembly inhibition (class-level validation) |
|---|---|
| Target Compound Data | Scaffold-containing analogs showed activity; specific compound IC50 not disclosed. |
| Comparator Or Baseline | N-sulfonylpiperidine-3-carboxamide derivatives with alternative substituents; unsubstituted piperidine controls. |
| Quantified Difference | Not quantifiable for the specific compound; class-level activity confirmed vs. inactive controls. |
| Conditions | HBV capsid assembly assay and in vivo HBV-transgenic mouse model. |
Why This Matters
This positions the target compound within a biologically validated chemical series, distinguishing it from piperidine amides without this precise sulfonyl-carboxamide geometry, which are likely inert in this disease-relevant assay.
- [1] Yin, J., Feng, Z., et al. Synthesis and evaluation of N-sulfonylpiperidine-3-carboxamide derivatives as capsid assembly modulators inhibiting HBV in vitro and in HBV-transgenic mice. European Journal of Medicinal Chemistry, 249, 115141 (2023). View Source
